2-Nitrofuran
Overview
Description
2-Nitrofuran is a compound characterized by a furan ring with a nitro group attached, which is a defining structural component for this class of drugs. Nitrofurans are typically used as antibiotics or antimicrobials and have been studied for their potential as radiosensitizers in radiotherapy . The nitrofuran pharmacophore, particularly the 5-nitro-2-hydrazony
Scientific Research Applications
Potential as a Radiosensitizer : 2-Nitrofuran has been studied for its potential application as a radiosensitizer in radiotherapy. Low-energy electrons can effectively decompose 2-Nitrofuran, and it shows a major resonance region in which abundant anions are detected, suggesting its utility in enhancing the effectiveness of radiation therapy in cancer treatment (Saqib, Arthur‐Baidoo, Ončák, & Denifl, 2020).
Conformation and Internal Rotation Studies : Research on 2-Nitrofuran includes studies on its conformation and internal rotation, using microwave spectroscopy. These studies have provided insights into the molecular structure and behavior of 2-Nitrofuran, which is essential for understanding its reactivity and potential applications (Blanco, Villamañán, Cortés López, & Alonso, 1992).
Electrochemical Reduction in Aprotic Media : The electrochemical reduction of 2-Nitrofuran derivatives has been examined in aprotic media. Understanding these reactions can provide valuable information for various applications, including in the field of synthetic chemistry and drug development (Stradiņš, Gavars, & Baumane, 1983).
Photorearrangement Studies : Photorearrangement of 2-Nitrofuran has been explored, revealing the formation of new compounds upon irradiation. Such studies are crucial for understanding the behavior of 2-Nitrofuran under different conditions, which can be relevant for its use in photochemical applications (Hunt & Reid, 1972).
Polarographic Behavior and Reactivity : The polarographic behavior and reactivity of 2-Nitrofuran and its derivatives have been investigated. This research is important for understanding the electrochemical properties of 2-Nitrofuran, which can inform its use in various electrochemical applications (Stradiņš & Hillers, 1964).
Safety And Hazards
Future Directions
Nitrofurantoin is an antibiotic medication that is used for the treatment of uncomplicated lower urinary tract infections . Several major guidelines have recently declared nitrofurantoin the first-line therapy for treating uncomplicated lower urinary tract infections . Increasing resistance to newer antibiotics coinciding with an increasing prevalence of extended-spectrum beta-lactamase (ESBL) producing bacteria has led to a resurgence in the prescriptions of nitrofurantoin .
properties
IUPAC Name |
2-nitrofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFWTUFPGFHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870682 | |
Record name | 2-Nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrofuran | |
CAS RN |
609-39-2, 27194-24-7 | |
Record name | 2-Nitrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EZI4D981 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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